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Compound of Interest

Compound Name: 2-Amino-2'-O-methyladenosine

CAS No.: 80791-87-3

Cat. No.: B1277466

Get Quote

The landscape of drug development, particularly in the realm of oligonucleotide therapeutics, is

increasingly reliant on the sophisticated chemical modification of nucleic acid building blocks.

These modifications are not mere atomic substitutions; they are strategic enhancements

designed to overcome the inherent biological limitations of natural RNA and DNA, such as

rapid degradation by nucleases and suboptimal binding affinity. Among the arsenal of available

modifications, 2'-O-methylation (Nm) and purine base alterations stand out for their profound

impact on stability and hybridization properties.

This guide provides a comprehensive technical overview of 2-Amino-2'-O-methyladenosine,

a modified nucleoside that synergistically combines the benefits of a 2'-O-methyl group on the

ribose sugar with an amino group at the 2-position of the adenine base. We will delve into its

core chemical structure, methodologies for its synthesis and characterization, and the

underlying chemical principles that make it a valuable tool for researchers and drug

development professionals in the fields of antisense technology, siRNA, and aptamer design.

Core Chemical Identity and Physicochemical
Properties
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2-Amino-2'-O-methyladenosine (also known as 2'-O-Me-2-NH₂-rA) is a synthetic derivative of

the natural ribonucleoside adenosine.[1][2] Its structure is defined by two key modifications to

the parent molecule: the addition of a methyl group to the 2'-hydroxyl of the ribose sugar and

the substitution of a hydrogen atom with an amino group at the C2 position of the adenine

base.

These modifications imbue the nucleoside with distinct properties compared to canonical

adenosine. The 2'-O-methyl group provides steric hindrance that protects the adjacent

phosphodiester linkage from nuclease-mediated cleavage, a critical feature for increasing the

in vivo half-life of oligonucleotide drugs.[3][4] Furthermore, this modification locks the ribose

into a C3'-endo pucker conformation, which pre-organizes the sugar-phosphate backbone into

an A-form helix, thereby increasing the thermal stability of duplexes with complementary RNA

strands.[4][5] The 2-amino group introduces an additional hydrogen bond donor, allowing it to

form three hydrogen bonds when paired with uracil or thymine, in contrast to the two bonds

formed by standard adenine. This results in a significant enhancement of duplex thermal

stability (Tₘ).

Table 1: Chemical Identifiers and Properties of 2-Amino-2'-O-methyladenosine
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Property Value Source

IUPAC Name

(2R,3R,4R,5R)-2-(2,6-

diaminopurin-9-yl)-5-

(hydroxymethyl)-4-

methoxyoxolan-3-ol

PubChem[6]

CAS Number 80791-87-3 MedChemExpress[1]

PubChem CID 9900805 PubChem[6]

Molecular Formula C₁₁H₁₆N₆O₄ MedChemExpress[1]

Molecular Weight 296.28 g/mol MedChemExpress[1]

Canonical SMILES
NC1=NC(N)=C2N=CN([C@H]

3O3)C2=N1
MedChemExpress[2]

InChI Key
FZOKSCBNSMZHNA-

KVQBGUIXSA-N
PubChem[6]

Classification
Nucleoside

Antimetabolite/Analog
MedChemExpress[1][2]

Synthesis and Purification Workflow
The chemical synthesis of 2-Amino-2'-O-methyladenosine requires a multi-step,

regioselective approach to ensure the methyl group is installed specifically at the 2'-position of

the ribose. Direct methylation of the parent nucleoside, 2-aminoadenosine, often leads to a

mixture of 2'- and 3'-O-methylated isomers, necessitating challenging purification.[3][7]

Therefore, a more robust strategy involves the use of protecting groups to temporarily block

other reactive sites.

The general workflow begins with the protection of the 3'- and 5'-hydroxyl groups of a suitable

starting material, such as 2-aminoadenosine. This is followed by the selective methylation of

the remaining 2'-hydroxyl group. Finally, a deprotection sequence removes the protecting

groups to yield the target molecule.
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Caption: General workflow for the synthesis of 2-Amino-2'-O-methyladenosine.

Experimental Protocol: Synthesis via Direct Methylation
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This protocol describes a direct methylation approach, adapted from methods used for

adenosine, which can yield the desired product, although separation from isomers is critical.[7]

[8]

Objective: To synthesize 2-Amino-2'-O-methyladenosine via direct methylation of 2-

aminoadenosine.

Materials:

2-Aminoadenosine

Anhydrous N,N-Dimethylformamide (DMF)

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH₃I)

Methanol (MeOH)

Silica gel for column chromatography

Ethyl acetate (EtOAc) and Methanol (MeOH) for mobile phase

Ethanol (EtOH)

Procedure:

Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen

or argon.

Dissolution: Dissolve 2-aminoadenosine in anhydrous DMF in a round-bottom flask under an

inert atmosphere. Cool the solution to 0 °C in an ice bath.

Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Allow

the reaction to stir at 0 °C for 1 hour. The NaH acts as a base to deprotonate the hydroxyl

groups of the ribose.
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Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to

stir at 0 °C for approximately 4-6 hours.[7] The progress can be monitored by Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, quench it by slowly adding methanol to consume

any excess NaH.

Solvent Removal: Remove the DMF under reduced pressure.

Purification:

The resulting crude residue contains a mixture of the starting material, 2'-O-methylated, 3'-

O-methylated, and di-methylated products.

Purify this mixture using silica gel column chromatography. A gradient of methanol in ethyl

acetate is typically effective for separating the isomers.

The ratio of 2'-O to 3'-O-methylated product is often favorable for the 2'-isomer.[7]

Isolation and Crystallization:

Combine the fractions containing the desired 2'-O-methylated product, as identified by

TLC and another analytical method like LC-MS.

Evaporate the solvent.

Further purify the product by crystallization from ethanol to separate it from any remaining

3'-O-methyl isomer.[7]

Final Characterization: Confirm the identity and purity of the final product using NMR and

Mass Spectrometry.

Causality Note: The use of a strong base like NaH is crucial for deprotonating the ribose

hydroxyls, making them nucleophilic enough to attack the methyl iodide. The reaction

temperature is kept low (0 °C) to minimize side reactions and control the reaction rate. The

subsequent chromatographic and crystallization steps are self-validating; pure product will

exhibit sharp, well-defined peaks in analytical spectra and a consistent melting point.
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Structural Elucidation and Analytical
Characterization
Confirming the precise chemical structure of 2-Amino-2'-O-methyladenosine is paramount.

This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS), which provide unambiguous evidence for the atomic connectivity

and molecular mass.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the regiochemistry of the methylation.

¹H NMR: The proton spectrum will show a characteristic singlet at approximately 3.4-3.6

ppm, corresponding to the three protons of the newly introduced 2'-O-methyl group. The

anomeric proton (H1') signal will appear as a doublet, and its coupling constant can provide

information about the ribose sugar pucker. Other signals for the ribose and adenine base

protons will be present in their expected regions.

¹³C NMR: The carbon spectrum will show a distinct peak around 58-60 ppm for the methyl

carbon of the 2'-O-methyl group. This confirms the presence of the methyl ether.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to definitively

assign all proton and carbon signals and confirm the site of methylation. An HMBC

experiment would show a correlation between the protons of the methyl group and the C2'

carbon of the ribose, providing unequivocal proof of the 2'-O-methylation.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization) will

provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This

experimental mass should match the theoretical mass of C₁₁H₁₇N₆O₄⁺ within a few parts per

million (ppm), confirming the elemental formula.[11]

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the parent ion and

fragmenting it. The fragmentation pattern is diagnostic. Key fragments would include the loss
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of the ribose moiety, resulting in a fragment corresponding to the 2-amino-adenine base, and

fragmentation within the sugar ring. This technique is essential for distinguishing isomers.[9]

Table 2: Expected Spectroscopic Data for 2-Amino-2'-O-methyladenosine

Technique Observation Interpretation

¹H NMR Singlet at ~3.4-3.6 ppm (3H) Protons of the 2'-O-CH₃ group

¹³C NMR Signal at ~58-60 ppm Carbon of the 2'-O-CH₃ group

HRMS [M+H]⁺ m/z ≈ 297.1306
Confirms molecular formula

C₁₁H₁₆N₆O₄

MS/MS
Fragmentation yields ion for 2-

amino-adenine base

Confirms the base and sugar

components

Protocol: LC-MS/MS Analysis for Modified Nucleoside
Identification
This protocol outlines the general steps for identifying and quantifying a modified nucleoside

like 2-Amino-2'-O-methyladenosine from an enzymatic digest of an RNA sample.[12][13]

Objective: To confirm the presence and quantity of 2-Amino-2'-O-methyladenosine in an

oligonucleotide sample.

Materials:

Oligonucleotide sample containing the modification

Nuclease P1

Bacterial Alkaline Phosphatase

Ammonium acetate buffer

Ultrapure water and acetonitrile (LC-MS grade)

Certified standard of 2-Amino-2'-O-methyladenosine
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Procedure:

RNA Digestion:

In a microcentrifuge tube, dissolve the RNA sample in an appropriate buffer (e.g., 10 mM

ammonium acetate).

Add Nuclease P1 to digest the RNA into 5'-mononucleotides. Incubate at 37-50 °C for 2-4

hours.

Add Bacterial Alkaline Phosphatase to dephosphorylate the mononucleotides into

nucleosides. Incubate at 37 °C for an additional 2 hours.

Sample Preparation:

Centrifuge the sample to pellet the enzymes.

Transfer the supernatant containing the nucleosides to a new tube or HPLC vial.

LC-MS/MS Analysis:

Inject the sample onto a liquid chromatography system coupled to a tandem mass

spectrometer (e.g., a triple quadrupole).

Use a suitable column for nucleoside separation, such as a C18 or HILIC column.[11]

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

Define the specific parent ion-to-fragment ion transition for 2-Amino-2'-O-
methyladenosine (e.g., m/z 297.1 → m/z 165.1, corresponding to the transition from the

protonated nucleoside to the protonated 2-amino-adenine base).

Data Analysis:

Compare the retention time and MRM transition of the peak in the sample to that of the

certified standard run under the same conditions. A match confirms the identity.
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Quantification can be performed by creating a standard curve with known concentrations

of the certified standard.

Biological Significance and Therapeutic
Applications
The unique combination of a 2-amino group and a 2'-O-methyl modification makes 2-Amino-2'-
O-methyladenosine a powerful component for engineering therapeutic oligonucleotides with

superior properties.

2-Amino-2'-O-methyladenosine
(in Oligonucleotide)

2'-O-Methyl Group 2-Amino Group

Steric Shielding C3'-endo Ribose Pucker Additional H-Bond Donor

Increased Nuclease Resistance Increased Duplex Stability (Tₘ)

Improved In Vivo Half-life Enhanced Binding Affinity (Anti-sense, siRNA)

Click to download full resolution via product page

Caption: Impact of dual modifications on oligonucleotide therapeutic properties.

The enhanced nuclease resistance directly translates to a longer biological half-life, allowing for

less frequent dosing regimens.[14] The increased binding affinity, a result of both the pre-

organized A-form helix and the stronger base pairing, leads to higher potency. This means that
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a lower concentration of the therapeutic agent is required to achieve the desired biological

effect, which can significantly reduce the risk of off-target effects and toxicity.

These properties are highly desirable in:

Antisense Oligonucleotides (ASOs): ASOs containing this modification can bind more tightly

and specifically to their target mRNA, leading to more efficient knockdown of disease-

causing proteins.

Small Interfering RNAs (siRNAs): Incorporating 2-Amino-2'-O-methyladenosine into siRNA

duplexes can enhance their stability and processing by the RNA-induced silencing complex

(RISC), improving the efficiency and duration of gene silencing.

Aptamers: These structured oligonucleotides that bind to specific targets can benefit from the

increased structural stability and resistance to degradation, making them more robust as

therapeutic or diagnostic agents.

Conclusion
2-Amino-2'-O-methyladenosine exemplifies the power of rational chemical design in

overcoming biological barriers. By integrating the nuclease resistance and conformational

rigidity of the 2'-O-methyl group with the enhanced base-pairing strength of the 2-amino group,

this modified nucleoside provides a superior building block for the development of next-

generation nucleic acid therapeutics. A thorough understanding of its chemical synthesis,

rigorous analytical characterization, and the functional consequences of its incorporation are

essential for its effective application in research and clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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